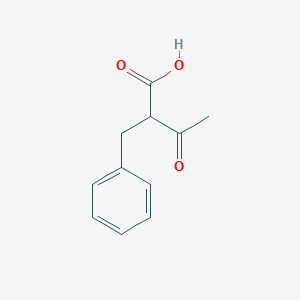

2-Benzyl-3-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRKHHZAGZHEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517965 | |

| Record name | 2-Benzyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-58-3 | |

| Record name | 2-Benzyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical Synthetic Pathways to 2-Benzyl-3-oxobutanoic Acid

The most traditional and widely employed method for the synthesis of this compound involves a two-step process: the alkylation of a β-keto ester followed by hydrolysis. This approach is a straightforward application of fundamental organic reactions.

The acetoacetic ester synthesis is a versatile and common method for producing ketones and substituted acetic acids. mdpi.com A variation of this synthesis is the primary route to this compound.

The initial step in this classical pathway is the generation of a stabilized enolate from a β-keto ester, most commonly ethyl acetoacetate (B1235776) or methyl acetoacetate. mdpi.com The α-hydrogens of these esters are sufficiently acidic (pKa ≈ 10-11) to be deprotonated by a suitable base. wikipedia.org Sodium ethoxide in ethanol (B145695) is a frequently used base for this purpose, as it minimizes the potential for transesterification when ethyl acetoacetate is the starting material. The resulting enolate is a potent nucleophile.

This nucleophilic enolate then undergoes an SN2 reaction with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. psu.edu The enolate attacks the electrophilic benzylic carbon, displacing the halide and forming a new carbon-carbon bond. This alkylation step yields the corresponding ethyl or methyl 2-benzyl-3-oxobutanoate. The reaction is typically performed under reflux conditions to ensure completion.

Table 1: Reagents and Conditions for the Alkylation of Beta-Keto Esters

| Starting Material | Base | Alkylating Agent | Solvent | Product |

| Ethyl 3-oxobutanoate | Sodium ethoxide | Benzyl chloride | Ethanol | Ethyl 2-benzyl-3-oxobutanoate |

| Methyl 3-oxobutanoate | Sodium methoxide | Benzyl bromide | Methanol | Methyl 2-benzyl-3-oxobutanoate |

The final step in the classical synthesis is the hydrolysis of the ester group in ethyl or methyl 2-benzyl-3-oxobutanoate to yield the desired carboxylic acid. smolecule.com This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. mdpi.com Base-catalyzed hydrolysis, or saponification, is carried out by treating the ester with a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. psu.edu The choice between acidic and basic hydrolysis can sometimes be influenced by the potential for side reactions, such as decarboxylation of the β-keto acid product under harsh acidic conditions. The ester group can also be hydrolyzed by enzymes like carboxylesterase.

While the alkylation of pre-formed β-keto esters is the most common route, condensation reactions represent another classical approach to constructing carbon skeletons. The Claisen condensation is fundamental to the synthesis of the starting β-keto esters themselves, such as ethyl acetoacetate. ambeed.comlibretexts.org However, a direct Claisen-type condensation to form this compound is not a standard method.

A related approach, the Knoevenagel condensation, involves the reaction of an active hydrogen compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com While versatile, this reaction typically leads to α,β-unsaturated products and is not a direct route to this compound. wikipedia.org

Alkylation Strategies of Beta-Keto Esters

Contemporary and Advanced Synthetic Techniques

Modern synthetic chemistry often places a strong emphasis on stereoselectivity, aiming to produce a single enantiomer of a chiral molecule. As this compound contains a stereocenter at the C2 position, the development of asymmetric syntheses is a key area of research.

Several strategies have been developed to achieve the enantioselective synthesis of this compound and its derivatives.

One prominent method is the use of phase-transfer catalysis . rsc.orgnih.gov This technique involves the alkylation of a β-keto ester in a biphasic system, where a chiral phase-transfer catalyst, often a derivative of a cinchona alkaloid, facilitates the transfer of the enolate from the aqueous phase to the organic phase containing the alkylating agent. rsc.org This chiral environment directs the alkylation to occur preferentially on one face of the enolate, leading to an excess of one enantiomer of the product. rsc.org Highly enantioselective alkylations of related β-keto esters have been achieved using this approach. nih.gov

Another powerful strategy is the use of chiral auxiliaries . google.com In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be incorporated into the ester portion of the starting β-keto ester. The bulky chiral group would then sterically hinder one face of the enolate, forcing the incoming benzyl group to attack from the less hindered side. After the alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Enzymatic methods also offer a green and highly selective alternative for the synthesis of chiral compounds. core.ac.ukmdpi.com While direct enzymatic benzylation of a β-keto acid is not common, enzymes can be used in kinetic resolutions of racemic mixtures of 2-benzyl-3-oxobutanoate esters or in the stereoselective reduction of the keto group to produce chiral hydroxy-acid derivatives. tandfonline.comresearchgate.net For instance, reductases can stereoselectively reduce the ketone, and lipases can be used for the enantioselective hydrolysis of a racemic ester. tandfonline.comgoogle.com

Table 2: Comparison of Asymmetric Synthesis Strategies

| Method | Principle | Advantages |

| Phase-Transfer Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | High enantioselectivities, use of catalytic amounts of the chiral source. rsc.orgnih.gov |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Often provides high diastereoselectivity, well-established methodology. google.com |

| Enzymatic Methods | Use of enzymes as catalysts for stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. core.ac.ukresearchgate.net |

Organocatalytic and Metal-Catalyzed Synthetic Routes

Traditional synthesis of the carbon skeleton of this compound often involves the alkylation of acetoacetic esters with a benzyl halide in the presence of a strong base like sodium ethoxide. cdnsciencepub.com While effective, this method can lack stereocontrol and often requires stoichiometric amounts of base. Modern catalytic approaches, employing either metal complexes or small organic molecules (organocatalysts), offer pathways to improved efficiency and asymmetric induction.

Metal-Catalyzed Routes: Transition-metal catalysis provides powerful tools for C-H bond functionalization, which represents a highly atom-economical approach to forming the key C-C bond in this compound. For instance, the direct carboxylation of a C(sp³)-H bond adjacent to a carbonyl group using CO₂ is a promising strategy. mdpi.com Rhodium(III)-catalyzed C-H activation has been shown to be effective for functionalizing molecules containing a directing group. researchgate.net Similarly, copper and iron catalysts are well-known for promoting oxidation and cross-coupling reactions, which could be adapted for the synthesis of β-keto acids or their precursors. beilstein-journals.org

Organocatalytic Routes: Organocatalysis has emerged as a robust platform for asymmetric synthesis. The enantioselective synthesis of related chiral building blocks has been achieved using bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., squaramides). thieme-connect.de These catalysts can activate both the nucleophile and the electrophile, facilitating highly stereocontrolled reactions. For the synthesis of chiral this compound, an organocatalytic approach could involve the asymmetric alkylation of a 3-oxobutanoate precursor. Proline and its derivatives are another class of organocatalysts known to activate carbonyl compounds through enamine catalysis, enabling various asymmetric C-C bond-forming reactions. google.com

| Strategy | Typical Reagents/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Classical Alkylation | Sodium Ethoxide, Benzyl Bromide cdnsciencepub.com | Well-established, high yield | Stoichiometric base, lack of stereocontrol, salt waste |

| Metal-Catalyzed C-H Carboxylation | Rh(III), Cu(I), or other transition metals; CO₂ mdpi.comresearchgate.net | High atom economy, direct functionalization | Requires directing groups, catalyst cost/toxicity |

| Organocatalytic Asymmetric Alkylation | Proline derivatives, Cinchona alkaloid squaramides thieme-connect.degoogle.com | Enantioselectivity, metal-free, lower toxicity | Catalyst loading, substrate scope limitations |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to construct complex molecules. While specific literature on the chemoenzymatic synthesis of this compound is limited, the synthesis of the related compound 2-benzyl-3-butenoic acid has been explored, indicating the potential of this approach. researcher.life

Enzymes offer significant advantages in terms of stereoselectivity and mild reaction conditions. Key enzyme classes that could be applied to synthesize chiral this compound include:

Aldolases: These enzymes catalyze stereoselective aldol (B89426) additions. A 2-oxoacid-utilizing aldolase (B8822740) could potentially be used to construct the carbon backbone of the target molecule from simpler precursors. csic.es

Hydrolases/Lipases: A common chemoenzymatic strategy involves the kinetic resolution of a racemic mixture. A lipase (B570770) or esterase could be used for the enantioselective hydrolysis of a racemic ester of this compound, yielding one enantiomer of the acid and the unreacted ester of the other enantiomer.

Acyl-CoA Ligases and Polyketide Synthases: In nature, β-ketoacyl units are synthesized by complex enzymatic machinery. Tailoring bacterial benzoate-CoA ligases or plant-derived polyketide synthases could offer novel biosynthetic routes to the target compound. nih.gov

| Enzyme Class | Potential Application | Example of Related Transformation |

|---|---|---|

| Aldolases | Asymmetric C-C bond formation to build the keto-acid backbone | Synthesis of enantiopure 2-substituted 3-hydroxycarboxylate esters csic.es |

| Lipases/Esterases | Enantioselective hydrolysis of racemic ethyl 2-benzyl-3-oxobutanoate | Kinetic resolution of various chiral esters |

| NIS Synthetases | Amide bond formation using acid intermediates | Iterative synthesis of siderophores from amino acid precursors mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. dokumen.pub These principles are increasingly important in the synthesis of fine chemicals like this compound.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, can significantly reduce waste and simplify purification. wjpmr.com Such conditions are often facilitated by grinding solid reactants together or by heating a neat mixture. While no specific solvent-free synthesis for this compound is prominently documented, the general approach is highly desirable. For example, a catalyst-free, three-component reaction under neat conditions can produce other complex heterocycles, showcasing the potential of this methodology. researchgate.net The feasibility would depend on the physical properties of the reactants and the thermal stability of the product.

Aqueous Medium Syntheses

Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. mdpi.com Syntheses in aqueous media are attractive but can be challenging for non-polar organic substrates. In the synthesis of ethyl 2-benzyl-2-bromo-3-oxobutanoate, a precursor to related compounds, the bromination step is performed in an aqueous suspension, demonstrating the viability of water in certain steps. cdnsciencepub.com For a full synthesis in water, strategies such as the use of surfactants to create micelles or the application of phase-transfer catalysis might be necessary to overcome solubility issues.

Atom Economy and Sustainability Assessments

A key metric in green chemistry is Atom Economy (AE) , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. dokumen.pub Another common metric is the Environmental Factor (E-Factor) , which is the ratio of the mass of waste to the mass of product. scribd.com

Analyzing the classical synthesis of ethyl 2-benzyl-3-oxobutanoate from ethyl acetoacetate and benzyl bromide provides a clear example:

C₆H₁₀O₃ (Ethyl acetoacetate) + C₇H₇Br (Benzyl bromide) + C₂H₅ONa (Sodium ethoxide) → C₁₅H₁₈O₃ (Ethyl 2-benzyl-3-oxobutanoate) + NaBr + C₂H₅OH (Ethanol)

In this reaction, sodium bromide (NaBr) and ethanol (C₂H₅OH) are byproducts. The theoretical atom economy is calculated as:

AE = (Mass of desired product) / (Total mass of all reactants) * 100%

Assuming the ethanol generated from the ethoxide is considered a byproduct, the atom economy is significantly less than 100%. Modern catalytic reactions, such as a direct addition or C-H activation, strive for higher atom economy by minimizing or eliminating stoichiometric reagents and byproducts. dokumen.pub Sustainability assessments also consider factors like catalyst recyclability, energy consumption, and the use of renewable feedstocks. acs.org

| Metric | Definition | Ideal Value | Relevance to Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% dokumen.pub | 100% | Measures the intrinsic efficiency of a chemical transformation. |

| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product scribd.com | 0 | Provides a practical measure of waste generation, including solvent losses. |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants Used acs.org | 100% | Accounts for chemical yield and stoichiometry. |

Chemical Reactivity and Mechanistic Investigations

Tautomerism and Equilibrium Studies of the Beta-Keto Acid Moiety

The presence of a β-keto acid moiety in 2-benzyl-3-oxobutanoic acid gives rise to interesting structural and reactive properties, most notably tautomerism.

This compound can exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. The equilibrium involves the migration of a proton and the shifting of bonding electrons. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl group of the carboxylic acid or the ester (in related derivatives). smolecule.comnih.gov

The two tautomeric forms can be represented as follows:

| Tautomeric Form | Structural Representation | Key Features |

| Keto Form | Contains a ketone (C=O) group and a carboxylic acid (-COOH) group. The alpha-carbon is sp³ hybridized. | |

| Enol Form | Contains an alcohol (C-OH) group bonded to a C=C double bond (enol) and a carboxylic acid group. Features a conjugated π-system. |

Illustrative structures for the tautomers of this compound.

While the keto form is generally more stable for simple ketones, the stability of the enol tautomer in β-dicarbonyl compounds, including β-keto acids, is significantly enhanced. smolecule.com In solution, the enol form plays a critical role in the chemical reactivity of the compound. smolecule.com

The position of the keto-enol equilibrium is sensitive to various factors, including the nature of the substituents, the solvent, and the temperature. For β-ketoamides, which are structurally related to β-keto acids, the substituents can significantly shift the equilibrium towards one tautomer. nih.gov

In this compound, the electron-donating and steric properties of the benzyl (B1604629) group at the α-position influence the relative stability of the keto and enol forms. Studies on analogous compounds, such as Ugi reaction adducts with a benzylamino group, show a strong preference for the enol form. nih.gov This preference is partly attributed to the reduction of steric repulsion in the enol tautomer, where substituents can adopt a more favorable perpendicular orientation relative to the enol double bond. nih.gov Spectroscopic data, such as ¹H NMR, can be used to determine the tautomeric ratio, with the enolic proton typically appearing as a deshielded signal. For example, in methoxy-substituted analogs of similar β-keto esters, the enolic proton signal is observed around δ 11.20 ppm.

Reactivity at the Carboxylic Acid Functional Group

The carboxylic acid group is a key site of reactivity, participating in characteristic reactions such as decarboxylation, esterification, and amidation.

One of the most characteristic reactions of β-keto acids is their facile decarboxylation upon heating, typically yielding a ketone and carbon dioxide. masterorganicchemistry.com This reaction proceeds much more readily than for other types of carboxylic acids because it can occur via a cyclic, concerted transition state. masterorganicchemistry.com

The mechanism involves the formation of a six-membered ring in which the carboxyl proton is transferred to the keto group's oxygen atom, leading to the cleavage of a C-C bond and the formation of an enol intermediate, which then tautomerizes to the more stable ketone product (4-phenyl-2-butanone). masterorganicchemistry.com

General Decarboxylation Pathway:

Cyclic Transition State: The β-keto acid adopts a conformation allowing for an intramolecular hydrogen bond between the carboxylic acid proton and the β-carbonyl oxygen.

Concerted Reaction: Heating promotes a concerted reaction where the O-H bond breaks, a new O-H bond forms with the keto oxygen, the C-C bond between the carboxyl group and the α-carbon cleaves, and a C=C double bond forms.

Products: This process releases carbon dioxide (CO₂) and an enol intermediate.

Tautomerization: The enol rapidly tautomerizes to the final ketone product.

In addition to thermal decarboxylation, other pathways exist, such as oxidative decarboxylation, which can be part of chemoenzymatic sequences to produce chiral building blocks. csic.es

| Reaction | Conditions | Major Product |

| Thermal Decarboxylation | Heating masterorganicchemistry.com | 4-phenyl-2-butanone, CO₂ |

| Acid-Catalyzed Decarboxylation | Acidic conditions and heat smolecule.com | 4-phenyl-2-butanone, CO₂ |

| Oxidative Decarboxylation | Enzymatic (e.g., aldolase) followed by an oxidant csic.es | 2-benzyl-3-hydroxycarboxylate (in a multi-step synthesis) |

Esterification and Amidation Reactivity Profiles

The carboxylic acid group of this compound can be converted into esters and amides through standard synthetic methods.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, often under reflux conditions. For instance, the synthesis of ethyl 2-(2-methylbenzyl)-3-oxobutanoate, a close analog, involves the esterification of the corresponding carboxylic acid with ethanol (B145695) using an acid catalyst. This reaction converts the carboxylic acid into its corresponding ethyl ester.

Amidation: Amide bond formation can be accomplished by activating the carboxylic acid and then reacting it with an amine. A common method involves using a coupling agent. For example, a general procedure for amide coupling involves activating a carboxylic acid with a reagent like BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine), followed by the addition of the amine. rsc.org This methodology has been applied to structurally similar compounds like 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid to synthesize various amides. rsc.org

| Reaction | Reagents & Conditions | Product Type |

| Esterification | Alcohol (e.g., ethanol), Acid catalyst, Reflux | Ester (e.g., Ethyl 2-benzyl-3-oxobutanoate) |

| Amidation | Amine, Coupling agent (e.g., BTFFH), Base (e.g., DIPEA), Heat rsc.org | Amide |

Reactivity at the Ketone Functional Group

The ketone functional group in this compound is another center of reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. unacademy.com Furthermore, the α-hydrogens are acidic, allowing for the formation of an enolate, which is a key intermediate in many reactions.

The reactivity of the ketone is influenced by the steric hindrance and electronic effects of the adjacent benzyl and carboxyl groups. The presence of two alkyl groups (one being the benzyl group) makes it a ketone, which is generally less reactive towards nucleophiles than an aldehyde due to greater steric hindrance and electronic stabilization of the carbonyl carbon. unacademy.com

Key reactions at or adjacent to the ketone group include:

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles. For instance, the keto group in the related ethyl 2-benzylacetoacetate can react with nitrogen-containing nucleophiles to form heterocyclic compounds. smolecule.com

Reactions at the α-Carbon: The acidity of the proton at the α-carbon allows for facile enolate formation. This enolate can then react with electrophiles. A notable example is halogenation. The active methylene (B1212753) group in β-keto esters can be oxidatively halogenated with reagents like N-bromosuccinimide. google.com The bromination of ethyl 2-benzyl-3-oxobutanoate at the α-position has also been reported. cdnsciencepub.com

Nucleophilic Addition Reactions to the Carbonyl

The ketone carbonyl group in β-keto acids is susceptible to nucleophilic attack. These reactions are fundamental in constructing more complex molecular architectures. Additions of carbon nucleophiles to racemic α-stereogenic β-oxo acid derivatives can produce enantiomerically enriched tertiary alcohols, which are valuable synthetic intermediates. nih.gov

Mechanistically, the reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This is often followed by protonation of the resulting alkoxide to yield a tertiary alcohol. The inherent acidity of the carboxylic acid group can complicate these reactions, often requiring the use of excess nucleophile or protection of the acid functionality. A base- and metal-free decarboxylative aldol (B89426) reaction of β-ketoacids with glyoxylate (B1226380) and glyoxal (B1671930) monohydrates in water has been reported, which proceeds through a nucleophilic addition followed by decarboxylation. rsc.org

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether or THF |

| Cyanide (e.g., HCN, NaCN/H+) | Cyanohydrin | Acidic or basic catalysis |

| Amines (RNH2, R2NH) | β-Amino Ketones | Often requires catalysis organic-chemistry.org |

Alpha-Carbon Reactivity and Functionalization

The carbon atom situated between the ketone and carboxylic acid groups (the α-carbon) is particularly reactive due to the electron-withdrawing effects of both adjacent carbonyls, which increases the acidity of its attached hydrogen.

Halogenation at the Alpha-Position

Halogenation at the α-position of ketones is a well-established transformation that can proceed under either acidic or basic conditions. wikipedia.org For a β-dicarbonyl compound like this compound, this reaction is typically facile. In an acid-catalyzed mechanism, the ketone first tautomerizes to its enol form. jove.com This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂ or Cl₂), to yield the α-halogenated product and a hydrogen halide. jove.comyoutube.com The use of N-halosuccinimides (NCS, NBS) can also achieve this transformation, sometimes without the need for a catalyst. tandfonline.com

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ | Acid catalyst (e.g., Acetic Acid) | 2-Benzyl-2-bromo-3-oxobutanoic acid |

| Cl₂ | Acid catalyst | 2-Benzyl-2-chloro-3-oxobutanoic acid |

| N-Chlorosuccinimide (NCS) | Toluene, Phase Transfer Catalyst acs.org | 2-Benzyl-2-chloro-3-oxobutanoic acid acs.org |

| N-Bromosuccinimide (NBS) | DMSO, Catalyst-free tandfonline.com | 2-Benzyl-2-bromo-3-oxobutanoic acid tandfonline.com |

Alkylation and Arylation Reactions at the Alpha-Position

The acidic α-hydrogen can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with alkyl or aryl halides in an Sₙ2 reaction to introduce new substituents at the α-position. aklectures.comlibretexts.org The generation of the enolate from the β-keto acid itself can be complicated by the presence of the acidic carboxylic acid proton. Therefore, this reaction is more commonly performed on the corresponding ester (e.g., ethyl 2-benzyl-3-oxobutanoate), where deprotonation at the α-carbon with a base like sodium ethoxide is more straightforward. jove.com Subsequent hydrolysis of the ester and decarboxylation can yield a more complex ketone. aklectures.com Asymmetric alkylation of related β-keto esters has been achieved with high efficiency using phase-transfer catalysis. rsc.org

Benzyl Moiety Reactivity and Transformations

Electrophilic Aromatic Substitution (if applicable)

The benzyl group attached to the main chain is an aromatic ring and can theoretically undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. The alkyl group (in this case, the -CH₂-R substituent) is generally an activating group and an ortho-, para- director. masterorganicchemistry.com However, the reactivity of the benzene (B151609) ring is influenced by the other functional groups in the molecule. The carbonyl and carboxylic acid groups are deactivating, although their effect is transmitted through several sigma bonds. Under typical EAS conditions, which are often strongly acidic, side reactions involving the keto-acid portion of the molecule are possible. For instance, the Friedel-Crafts alkylation and acylation reactions are generally not successful on benzene rings that are substituted with deactivating groups. uci.edu Therefore, achieving selective electrophilic aromatic substitution on the benzyl ring of this compound would likely be challenging and may require careful selection of reaction conditions or the use of protecting groups.

Benzene Ring Cleavage Reactions

The cleavage of the benzene ring in aromatic compounds is a significant transformation in organic chemistry, often requiring specific enzymatic or harsh chemical conditions. In the context of this compound, the stability of the benzene ring makes its cleavage a non-trivial process.

Enzymatic pathways, particularly those involving catechol oxygenases, are known to cleave aromatic rings. These enzymes, typically non-heme iron dioxygenases, catalyze the oxidative cleavage of catechols (1,2-dihydroxybenzenes). nih.gov The reaction can proceed via two main pathways: intradiol cleavage, which breaks the bond between the two hydroxyl-bearing carbons, and extradiol cleavage, which cleaves the bond adjacent to one of the hydroxyl groups. nih.gov For this compound to undergo such a reaction, it would first need to be hydroxylated to form a catechol-like derivative. Subsequent enzymatic action could then lead to the opening of the aromatic ring, producing muconic acid derivatives. nih.gov

Non-enzymatic chemical methods for benzene ring cleavage are generally less common and often require forcing conditions. However, studies on related aromatic compounds suggest potential pathways. For instance, the photooxidation of benzyl alcohol has been shown to yield ring-opening products like malic acid and tartaric acids, alongside ring-retaining compounds. copernicus.org This suggests that under specific photochemical conditions, the benzene ring of a substituted benzyl compound can be susceptible to cleavage.

While direct evidence for the benzene ring cleavage of this compound is not extensively documented, the established reactivity of similar aromatic structures provides a basis for predicting its behavior under specific oxidative or photochemical conditions.

Mechanistic Elucidation of Reactions Involving this compound and its Analogues

The reactivity of this compound and its analogues is diverse, encompassing photochemical rearrangements, intramolecular cyclizations, and nucleophilic substitutions. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic strategies.

Photochemical Rearrangements and Mechanisms

The photochemical behavior of β-keto acids and their derivatives, including this compound, is a subject of detailed investigation. The n→π* transition of the carbonyl group is often the primary photochemical event, leading to the formation of an excited state. nih.govmsu.edu This excited state can then undergo various transformations, including rearrangements.

One notable photochemical reaction is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement, which has been observed in related systems. acs.org This rearrangement typically involves the [2+2] cycloaddition of an excited enone with another molecule. acs.org For a molecule like this compound, photoexcitation could lead to an excited state that undergoes intramolecular hydrogen abstraction or rearrangement. For instance, theoretical studies on o-alkylphenyl ketones show that photoexcitation can lead to an excited triplet state (T1), which can then undergo intersystem crossing to the ground state (S0) surface to react and form new products. rsc.org

The photolysis of related compounds, such as 2-azido-2-alkyl-3-oxobutanoic esters, has been shown to result in alkyl or acyl migration to a nitrogen atom, forming ketimines or N-acyl imines. cdnsciencepub.com While this compound lacks the azido (B1232118) group, these studies highlight the potential for migratory rearrangements upon photoexcitation of the β-keto ester or acid functionality. The presence of the benzyl group also introduces the possibility of photochemical reactions involving the aromatic ring, such as radical-driven benzyl migrations observed in N-benzyl amide trienolates. bris.ac.uk

The photochemistry of α-keto acids in aqueous solution has been shown to be a robust and generalizable process, often leading to the formation of dimers and trimers through radical intermediates. nih.gov Although this compound is a β-keto acid, similar radical-mediated pathways could be envisioned upon photo-decarboxylation or other photochemical initiation steps.

Elucidation of Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions of this compound and its derivatives can lead to the formation of various heterocyclic and carbocyclic structures. The presence of multiple functional groups—a carboxylic acid, a ketone, and an activated methylene group—provides several possibilities for cyclization.

For example, derivatives of 2-hydrazono-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of reagents like acetic or propionic anhydride (B1165640) to form furan-2(3H)-one derivatives. researchgate.netresearchgate.net This type of reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack from the hydrazone nitrogen onto the activated carbonyl, leading to cyclization and dehydration.

In other systems, the enolate formed from a β-keto ester can participate in intramolecular cyclization. For instance, the reaction of ethyl 4-bromocrotonate with chiral imines proceeds through a dienolate that adds to the imine, followed by an intramolecular cyclization to form pyrrolidines. beilstein-journals.org While this is an intermolecular example, it illustrates the potential for enolate-mediated intramolecular reactions.

The mechanism of these cyclizations is highly dependent on the specific substrate and reaction conditions. For this compound itself, intramolecular reactions could potentially lead to lactone formation through the attack of the enol or enolate on the carboxylic acid (or an activated form thereof), or other cyclized products depending on the reagents employed.

Investigation of Nucleophilic Substitution Processes

The carbon skeleton of this compound offers sites for nucleophilic substitution reactions. The α-carbon, situated between two carbonyl groups, is particularly activated and can be readily deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides, a process known as alkylation. libretexts.org The reaction proceeds by the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org

The ester derivatives of this compound can also undergo nucleophilic substitution at the ester carbonyl group. Nucleophiles such as amines or thiols can attack the electrophilic carbonyl carbon, leading to the substitution of the alkoxy group. This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of esters to amides, thioesters, and other derivatives.

Furthermore, the benzyl group itself can influence nucleophilic substitution reactions. While the benzene ring is generally unreactive towards nucleophiles, substitution reactions can occur under specific conditions, such as through the formation of a benzyne (B1209423) intermediate or via an SNAr mechanism if suitable activating groups are present on the ring. kahedu.edu.in However, for this compound, the more likely site for nucleophilic attack is at the carbonyl carbons or via the α-carbon enolate.

The table below provides a summary of the key reactive sites and potential nucleophilic substitution products for a generic derivative of this compound.

Table of Compounds

Derivatives and Analogues: Synthesis and Research Applications

Ester Derivatives of 2-Benzyl-3-oxobutanoic Acid

The ester functionality in derivatives of this compound is a key determinant of their chemical behavior and synthetic utility. The ethyl and methyl esters, in particular, have been extensively studied, serving as versatile intermediates in a range of chemical transformations. More recently, the synthesis of novel ester analogues has further expanded the synthetic chemist's toolkit, enabling the construction of intricate molecular architectures.

Ethyl 2-benzyl-3-oxobutanoate is a significant derivative, and its synthesis is a classic example of enolate chemistry. tcd.ie The common method for its preparation involves the deprotonation of ethyl 3-oxobutanoate (ethyl acetoacetate) with a base, typically sodium ethoxide in ethanol (B145695), to generate a stabilized enolate anion. tcd.ie This nucleophilic enolate then undergoes an SN2 reaction with benzyl (B1604629) chloride to yield the desired product. tcd.ie The reaction is typically carried out under reflux conditions, followed by extraction and purification. tcd.ie A reported synthesis achieved a yield of 41.74%. tcd.ie Another synthetic route involves the use of an acylsilane and ethyl diazoacetate with a lithium diisopropylamide (LDA) solution, followed by the addition of benzyl bromide, affording a 76% yield. rsc.org

The transformations of ethyl 2-benzyl-3-oxobutanoate are diverse. It can undergo further alkylation at the alpha-position; for instance, reaction with sodium ethoxide and bromomethane (B36050) can produce ethyl 2-benzyl-2-methyl-3-oxobutanoate. tcd.ie Reductive transformations are also common. For example, thiourea-catalyzed reduction using a Hantzsch ester in water can yield the corresponding reduced product. rsc.org Furthermore, ethyl 2-benzyl-3-oxobutanoate serves as a precursor for the synthesis of more complex heterocyclic structures, such as β-alkoxy-β-peroxylactones, through a reaction with hydrogen peroxide and various alcohols. researchgate.net

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Synthesis (Alkylation) | Ethyl 3-oxobutanoate, Sodium ethoxide, Benzyl chloride, Ethanol, Reflux | Ethyl 2-benzyl-3-oxobutanoate | 41.74% | tcd.ie |

| Synthesis (from Acylsilane) | Acylsilane, Ethyl diazoacetate, LDA, Benzyl bromide, THF, -78 °C to 23 °C | Ethyl 2-benzyl-3-oxobutanoate | 76% | rsc.org |

| Alkylation | Sodium ethoxide, Bromomethane | Ethyl 2-benzyl-2-methyl-3-oxobutanoate | Not specified | tcd.ie |

| Reduction | Hantzsch ester, Thiourea catalyst, Water, 100 °C | Reduced product | 38% | rsc.org |

| Peroxidation | H₂O₂, Various alcohols | β-alkoxy-β-peroxylactones | Not specified | researchgate.net |

Similar to its ethyl counterpart, methyl 2-benzyl-3-oxobutanoate is synthesized through the alkylation of an enolate. The process involves the reaction of the enolate ion generated from methyl acetoacetate (B1235776) with an alkyl halide in an SN2 reaction. Another synthetic approach involves the reaction of ethyl 3-oxobutanoate with (chloromethyl)benzene in ethanol under reflux with sodium ethanolate (B101781) as a base, followed by column chromatography for purification, yielding approximately 76%.

Methyl 2-benzyl-3-oxobutanoate is a versatile intermediate that undergoes a variety of chemical reactions, including alkylation, reduction, and oxidation. A notable transformation is its reaction with trifluoromethyl-DAST, which leads to a C-C bond cleavage and trifluoromethylthiolation, producing a trifluoromethylthiolated acid fluoride (B91410) product in a 19% yield. rsc.org This compound is also utilized in enzymatic reactions; for instance, it can be a substrate in transaminase-catalyzed reactions to produce chiral amino esters. rsc.org

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Synthesis (Alkylation) | Methyl acetoacetate, Base, Alkyl halide | Methyl 2-benzyl-3-oxobutanoate | Not specified | |

| Synthesis (from Ethyl ester) | Ethyl 3-oxobutanoate, (Chloromethyl)benzene, Sodium ethanolate, Ethanol, Reflux | Methyl 2-benzyl-3-oxobutanoate | ~76% | |

| Trifluoromethylthiolation | CF₃-DAST, DCM | Trifluoromethylthiolated acid fluoride | 19% | rsc.org |

| Enzymatic Amination | Transaminase, Isopropylamine | Chiral β-amino ester derivatives | Up to 97% conversion | rsc.org |

The synthesis of novel ester analogues of this compound has led to the discovery of compounds with significant biological activities. For example, novel bifunctional quinolonyl diketo acid derivatives have been designed and synthesized as HIV-1 integrase inhibitors. nih.gov The synthesis involves a Claisen condensation of acetyl-substituted quinolinones with diethyl oxalate, followed by hydrolysis to yield the final acid derivatives. nih.gov These compounds have shown potent inhibitory activity against the HIV-1 integrase enzyme. nih.gov Another example is the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, a widely used building block in carbohydrate chemistry, which can be synthesized in a three-step process. researchgate.net

Structural Modifications at the Alpha-Position

The alpha-position of this compound derivatives is a focal point for structural modifications, allowing for the introduction of various functional groups that can dramatically alter the molecule's properties and reactivity. These modifications include the synthesis of alpha-halogenated and alpha-azido derivatives, as well as the development of enantioselective methods to produce chiral analogues.

The synthesis of α-bromo derivatives of β-keto esters can be achieved through various brominating agents. researchgate.net For instance, the bromination of β-keto esters can be carried out using N-bromosuccinimide (NBS) or copper(II) bromide. researchgate.netgoogle.com The reaction conditions, such as temperature and reaction time, are dependent on the specific substrate and reagent used. google.com For example, the bromination of a β-keto ester with N-bromosuccinimide can be conducted at temperatures ranging from -20°C to room temperature. google.com

The synthesis of α-azido ketones and their derivatives is another important area of research, as these compounds are versatile precursors for amines, nitrenes, and can participate in 1,3-dipolar cycloadditions. rsc.org The introduction of an azido (B1232118) group at the alpha-position can be accomplished through various methods, including the reaction of α-haloketones with an azide (B81097) source. organic-chemistry.org

| Derivative | Synthetic Method | Reagents | Reference |

|---|---|---|---|

| Alpha-Bromo | Oxidative Halogenation | N-bromosuccinimide (NBS) or Copper(II) bromide | researchgate.netgoogle.com |

| Alpha-Azido | Nucleophilic Substitution | Azide source (e.g., Sodium azide) on α-haloketone | rsc.orgorganic-chemistry.org |

The development of enantioselective methods to synthesize chiral α-substituted analogues of this compound is crucial for applications in medicinal chemistry and materials science. One approach is the use of biocatalysis, such as transaminases, for the asymmetric synthesis of α-substituted β-amino esters. rsc.org For example, various transaminases can catalyze the reaction of methyl 2-benzyl-3-oxobutanoate with an amine donor to produce chiral amino esters with high enantiomeric excess. rsc.org

Another powerful strategy is the use of chiral catalysts in asymmetric synthesis. For instance, rhodium-catalyzed asymmetric arylation of chiral sulfinyl imines has been used to synthesize 2-substituted pyrrolidines with high diastereoselectivity. beilstein-journals.org Furthermore, enantiomerically pure α-amino acids can be synthesized from chiral methyleneoxazolidinones through a highly diastereoselective 1,4-conjugate addition of alkyl iodides in aqueous media. researchgate.net These methods provide access to a wide range of optically active compounds that are valuable building blocks in organic synthesis.

| Target Compound | Methodology | Key Features | Reference |

|---|---|---|---|

| Chiral α-substituted β-amino esters | Transaminase-catalyzed biocatalysis | High enantiomeric excess (>99% ee) | rsc.org |

| 2-Substituted pyrrolidines | Rhodium-catalyzed asymmetric arylation | High diastereoselectivity | beilstein-journals.org |

| Enantiomerically pure α-amino acids | Diastereoselective 1,4-conjugate addition | Aqueous media, high chemoselectivity | researchgate.net |

Related Oxo-Butanoic and Oxo-Pentanoic Acid Analogues

The synthesis of 4-phenyl-4-oxobutanoic acid derivatives has been explored through various synthetic strategies. One common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride. This method allows for the introduction of various substituents on the phenyl ring. For instance, 4-(4-butylphenyl)-4-oxobutanoic acid can be synthesized via the Friedel-Crafts acylation of 4-butylbenzene with succinic anhydride. Another method involves the refluxing of 4-phenylbutanoic acid derivatives with phenylmethoxycarbonylamino compounds. evitachem.com

A notable application of these derivatives is in the development of enzyme inhibitors. A study focused on the kynurenine (B1673888) pathway, which is involved in tryptophan degradation, identified 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid as potent inhibitors of kynurenine 3-hydroxylase. nih.gov The synthesis of these compounds was achieved through enantiospecific methods and diastereomeric salt resolution. nih.gov Furthermore, 4-aryl-4-oxobutanoic acid amides have been designed as acyclic variants of μ-calpain inhibitors, with 4c-2 demonstrating significant inhibitory activity. nih.gov

The following table provides examples of synthesized 4-Phenyl-4-oxo-butanoic Acid Derivatives and their key research findings.

| Compound Name | Synthesis Highlight | Research Application |

| 4-(4-Butylphenyl)-4-oxobutanoic acid | Friedel-Crafts acylation of 4-butylbenzene with succinic anhydride. | Intermediate in organic synthesis with potential antimicrobial and anti-inflammatory properties. |

| 2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Enantiospecific synthesis. nih.gov | Inhibitor of kynurenine 3-hydroxylase. nih.gov |

| 2-Benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Diastereomeric salt resolution. nih.gov | Inhibitor of kynurenine 3-hydroxylase. nih.gov |

| 4-Aryl-4-oxobutanoic acid amides | Designed as acyclic variants of chromone (B188151) and quinolinone derivatives. nih.gov | μ-Calpain inhibitors. nih.gov |

2-Benzyl-4-oxopentanoic acid is a pentanoic acid derivative with a benzyl group at the second carbon and a ketone group at the fourth carbon. lookchem.com It exists as a white crystalline solid and is soluble in organic solvents. lookchem.com This compound serves as a versatile building block in the synthesis of various pharmaceuticals and chemical intermediates. lookchem.com

One of its derivatives, 2-Benzyl-5-cyano-4-oxopentanoic acid, has garnered attention for its potential as an enzyme inhibitor. ontosight.ai The presence of both a cyano and a keto group contributes to its reactivity and biological activity. ontosight.ai Research is ongoing to explore its therapeutic applications. ontosight.ai

Another area of investigation involves the synthesis of 4-amino-2-hydroxy acids from derivatives of 2-oxopentanoic acid. A chemoenzymatic approach has been developed for the synthesis of enantiopure 4-amino-2-hydroxy acids. acs.org This process utilizes a lipase (B570770) from Candida rugosa for the hydrolysis of α-keto esters to the corresponding α-keto acids, followed by stereospecific reduction of the ketone. acs.org While wild-type lactate (B86563) dehydrogenases can reduce the alanine-derived α-keto acid, a genetically engineered H205Q mutant of d-hydroxyisocaproate dehydrogenase has shown broader substrate specificity, efficiently reducing bulkier α-keto acids derived from valine, leucine, and phenylalanine. acs.org

The table below summarizes key derivatives of 2-Benzyl-4-oxopentanoic Acid and their research significance.

| Derivative Name | Key Structural Feature | Research Significance |

| 2-Benzyl-5-cyano-4-oxopentanoic acid | Contains a cyano and a keto group. ontosight.ai | Potential enzyme inhibitor. ontosight.ai |

| (2R,4S)-4-Amino-2-hydroxy acids | Synthesized via chemoenzymatic reduction of N-protected (S)-4-amino-2-oxopentanoic acid derivatives. acs.org | Valuable as γ-turn mimics for studying peptide secondary structure. acs.org |

Heterocyclic Compounds Derived from this compound Frameworks

The reactive nature of the this compound scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Quinazolinones are a class of compounds with a wide range of biological activities. brieflands.com A common method for their synthesis involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization to form a benzoxazinone (B8607429) intermediate. brieflands.com This intermediate can then react with various amines to yield substituted quinazolinones. brieflands.comresearchgate.net While direct incorporation of the this compound motif into quinazolinones is a specific area of synthesis, broader methods for quinazoline (B50416) synthesis are well-established. For example, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives provides an efficient route to quinazolines. organic-chemistry.org Another approach involves a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. organic-chemistry.org

Beta-aroylacrylic acids are versatile starting materials for the synthesis of a variety of heterocyclic systems. asianpubs.org Their reaction with nitrogen nucleophiles, such as hydrazines and hydroxylamine (B1172632), leads to the formation of pyridazinones and oxazinones, respectively. jocpr.comekb.eg For instance, the condensation of β-aroylacrylic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like butanol results in the formation of the corresponding pyridazinone. ekb.eg Similarly, reaction with hydroxylamine hydrochloride can yield an oxazinone. jocpr.com

The Michael addition of nucleophiles to β-aroylacrylic acids is a key step in many of these syntheses. asianpubs.org For example, the reaction of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid with various nucleophiles has been used to prepare a range of pyridazinones and other heterocycles. researchgate.netraco.cat The resulting adducts can then be cyclized to form the desired heterocyclic ring. researchgate.net

Furanones can also be synthesized from β-aroylacrylic acid derivatives. ekb.eg Treatment of α-aryl-β-aroyl propanoic acids, obtained from the Friedel-Crafts reaction of β-aroylacrylic acids with aromatic hydrocarbons, with acetic anhydride can lead to the formation of furanones. ekb.egrajpub.com

The following table details the synthesis of various heterocyclic architectures from beta-aroylacrylic acids.

| Heterocycle | Synthetic Precursor | Key Reaction |

| Pyridazinone | β-Aroylacrylic acid and hydrazine hydrate. jocpr.comekb.eg | Condensation and cyclization. jocpr.com |

| Oxazinone | β-Aroylacrylic acid and hydroxylamine hydrochloride. jocpr.comekb.eg | Condensation and cyclization. jocpr.com |

| Furanone | α-Aryl-β-aroyl propanoic acid and acetic anhydride. ekb.egrajpub.com | Cyclization. ekb.eg |

The integration of a carbazole (B46965) scaffold with moieties derived from oxo-butanoic acids has led to the development of compounds with interesting biological activities. A novel and efficient method for the synthesis of 1,3-dihydroxy-2-carboxycarbazole has been developed using indole-3-acetic acid and Meldrum's acid. nih.gov This carbazole derivative has shown potential as a neuroprotective agent. nih.gov

In a different approach, Friedel-Crafts acylation of carbazole derivatives with anhydrides like glutaric anhydride has been used to synthesize carbazole-containing keto acids. acs.org For example, 5-(9-benzyl-9H-carbazol-3-yl)-5-oxopentanoic acid was synthesized by reacting N-benzylcarbazole with glutaric anhydride in the presence of aluminum chloride. acs.org These compounds have been further elaborated to create histone deacetylase (HDAC) inhibitors with potential neuroactive functions. acs.org

Furthermore, a method for the synthesis of functionalized carbazoles and tetrahydrocarbazoles has been developed through the cyclization of esters and amides of (5-(1H-indol-3-yl)-5-aryl-3-oxopentanoic acids. mostwiedzy.pl This research highlights the utility of oxo-pentanoic acid derivatives in constructing complex carbazole structures. mostwiedzy.pl

This compound and its Derivatives as Organic Building Blocks in Complex Molecule Synthesis

This compound and its corresponding esters, such as ethyl 2-benzylacetoacetate, are versatile intermediates in organic synthesis. smolecule.com Their utility stems from a reactive β-keto acid/ester functionality, which allows for a variety of chemical transformations, including alkylations, acylations, and, most notably, decarboxylation to generate new carbon-carbon bonds. smolecule.commasterorganicchemistry.com These compounds serve as foundational building blocks for the construction of more intricate molecular architectures, ranging from substituted carboxylic acids and heterocyclic systems to complex natural product fragments. smolecule.comsmolecule.comcdnsciencepub.com

The core reactivity of these building blocks often revolves around the lability of the carboxylic acid or ester group, which can be removed via decarboxylation under thermal or acidic conditions. smolecule.commasterorganicchemistry.com This reaction proceeds through a cyclic enol intermediate, ultimately yielding a ketone—in this case, benzylacetone. This strategic loss of carbon dioxide allows chemists to introduce a benzyl-substituted three-carbon unit into a target molecule.

Research Applications in Synthesis

Detailed research has demonstrated the role of this compound derivatives in targeted synthetic applications. These compounds are particularly valuable in creating chiral molecules and complex heterocyclic structures.

One significant application involves the synthesis of amino acid derivatives and peptide fragments. For instance, ethyl 2-benzyl-3-oxobutanoate has been utilized as a starting material in the preparation of specialized azido compounds. cdnsciencepub.com Through a sequence of bromination followed by nucleophilic substitution with sodium azide, ethyl 2-benzyl-2-bromo-3-oxobutanoate is converted into ethyl 2-azido-2-benzyl-3-oxobutanoate. cdnsciencepub.com This azido derivative is a precursor for photochemically generated N-acyl imines, which are highly reactive intermediates. cdnsciencepub.com These intermediates can then be trapped to form more complex structures, such as the cyclol tripeptide unit found in ergot alkaloids like ergovaline. cdnsciencepub.com

The synthesis of substituted carboxylic acids is another key application. smolecule.com The decarboxylation of ethyl 2-benzylacetoacetate, for example, leads to the formation of 2-benzylacetic acid, which itself is a valuable intermediate in the synthesis of various organic molecules. smolecule.com

Furthermore, derivatives such as (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid are explored as building blocks in medicinal chemistry for drug development and in materials science for the production of polymers, resins, and plasticizers. smolecule.com The structural framework of these molecules provides a versatile scaffold for creating new compounds with specific therapeutic or material properties. smolecule.comlookchem.com

Below is a table summarizing the synthetic utility of these building blocks based on research findings:

| Derivative | Synthetic Transformation | Complex Molecule/Intermediate | Research Focus |

| Ethyl 2-benzyl-3-oxobutanoate | Bromination and Azidation | Ethyl 2-azido-2-benzyl-3-oxobutanoate | Precursor for N-acyl imines in peptide synthesis. cdnsciencepub.com |

| Ethyl 2-azido-2-benzyl-3-oxobutanoate | Photolysis | N-acyl imine intermediate | Synthesis of cyclol tripeptide units (e.g., for ergovaline). cdnsciencepub.com |

| Ethyl 2-benzylacetoacetate | Decarboxylation and Hydrolysis | 2-Benzylacetic acid | Intermediate for various organic molecules. smolecule.com |

| (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid | Further functionalization | Drug candidates, polymers, resins | Building block in medicinal chemistry and materials science. smolecule.com |

| 2-Benzyl-4-oxopentanoic acid | Various | Pharmaceuticals, Agrochemicals | Versatile building block for new compounds with potential therapeutic or pesticidal properties. lookchem.com |

The following table details a specific synthetic sequence starting from a derivative of this compound:

| Reactant | Reagents | Product |

| Ethyl 2-benzyl-3-oxobutanoate | 1. Bromine (Br₂) in aqueous suspension | Ethyl 2-benzyl-2-bromo-3-oxobutanoate |

| Ethyl 2-benzyl-2-bromo-3-oxobutanoate | 2. Sodium azide (NaN₃) in dimethylformamide | Ethyl 2-azido-2-benzyl-3-oxobutanoate |

This sequence highlights how the 2-benzyl-3-oxobutanoate core can be readily functionalized at the α-position, enabling its incorporation into more complex and functionally diverse molecules. cdnsciencepub.com

Enzymatic and Biocatalytic Transformations

Enantioselective Biocatalysis for Chiral 2-Benzyl-3-oxobutanoic Acid Derivatives

The production of single-enantiomer chiral compounds is a significant challenge in synthetic chemistry, and biocatalysis offers highly effective solutions. For derivatives of this compound, enantioselective biocatalysis can yield optically pure products that are valuable as building blocks for bioactive molecules.

Ene-reductases from the Old Yellow Enzyme (OYE) family have been successfully used for the asymmetric bioreduction of α,β-unsaturated γ-keto esters, producing chiral γ-oxo esters with excellent stereoselectivity. rsc.org This approach provides access to both enantiomers, which are versatile precursors for therapeutic drugs and natural products. rsc.org

Transaminases (TAs) are another class of enzymes widely used for the enantioselective synthesis of chiral amines from prochiral ketones. mdpi.com The process can be designed as an asymmetric synthesis or a deracemization of a racemic amine mixture. mdpi.com By selecting between stereocomplementary (R)- and (S)-selective ω-TAs, it is possible to produce either enantiomer of the target amine with high conversion and enantioselectivity. mdpi.com

A direct example involving a close analogue is the synthesis of the enantiomers of 2-benzyl-5-hydroxy-4-oxopentanoic acid, which were prepared to serve as inhibitors of carboxypeptidase A. psu.edu This highlights the use of biocatalytic principles to create specific, biologically active chiral molecules.

Enzyme Mechanism Studies Involving Keto Acids and Related Substrates

Understanding the catalytic mechanisms of enzymes that interact with keto acids is fundamental to their application and engineering. For β-keto acids, a common reaction is decarboxylation, which can proceed through a cyclic, concerted transition state to form an enol intermediate. masterorganicchemistry.com

The 2-oxoacid:ferredoxin oxidoreductase (OFOR) superfamily utilizes the cofactor thiamine (B1217682) pyrophosphate (TPP) to catalyze low-potential redox reactions. acs.org The mechanism involves the decarboxylation of the 2-oxoacid to form a TPP-hydroxyethyl species, which then undergoes oxidation. acs.org In TPP-dependent decarboxylases, the reaction begins with the formation of a ylide intermediate, which acts as a nucleophile, adding to the α-carbonyl of the keto acid substrate, leading to decarboxylation. acs.org

Studies on 3-keto-5-aminohexanoate cleavage enzyme (Kce) revealed a Zn2+-dependent, Claisen-like condensation mechanism. nih.gov The β-keto acid substrate binds as a bidentate chelator to the zinc ion, which stabilizes it and prevents premature decarboxylation. nih.gov Similarly, research on human β-ketoreductase (KR) using QM/MM methods has elucidated a two-stage reaction mechanism for the reduction of a β-ketoacyl substrate, involving a nucleophilic attack by a hydride from NADPH and subsequent proton transfers to restore the enzyme's active site. researchgate.net

Chemoenzymatic Strategies for Complex Synthesis

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions and biocatalysis to create efficient and selective routes to complex molecules. acs.org These strategies are particularly useful for synthesizing chiral intermediates that can be further elaborated chemically.

One approach involves the stereocontrolled bioreduction of a ketoester as the initial key step, followed by further chemical modifications. acs.orgunesp.br For example, enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, valuable intermediates for statins, were synthesized through a chemoenzymatic route where the key step was the selective enzymatic reduction of a δ-ketal β-keto ester. researchgate.netconsensus.app

Another strategy involves the biomimetic transamination of a β-keto carboxylic ester, followed by an enantioselective enzymatic resolution step. acs.org This chemoenzymatic approach uses mild reaction conditions and inexpensive reagents to produce stereochemically defined β-amino acids. acs.org Similarly, a three-step chemoenzymatic synthesis was developed to produce functionalized aspartate analogues, starting from dimethyl 2-oxosuccinate derivatives and involving an enzymatic transamination step. acs.org These integrated strategies demonstrate the power of combining enzymatic steps for creating specific chiral centers with the versatility of organic chemistry for building complex molecular scaffolds. acs.org

Table 2: Examples of Chemoenzymatic Syntheses

| Target Molecule/Intermediate | Key Enzymatic Step | Enzyme Used | Chemical Steps | Reference |

|---|---|---|---|---|

| (R)-3-hydroxy-5-oxohexanoic acid esters | Selective reduction of a δ-ketal β-keto ester | Ketoreductase (KRED) | Ketal formation, subsequent chemical modifications | researchgate.netconsensus.app |

| α,β-disubstituted fluorinated β-amino acids | Enantioselective resolution of N-phenylacetyl derivatives | Penicillin Acylase (PA) | Diastereoselective biomimetic transamination, hydrolysis | acs.org |

| α-hydroxy-β-methyl-γ-hydroxy esters | Stereocontrolled ketoester bioreduction | Whole microbial cells | Chain homologation, olefination, chemical reduction | acs.orgunesp.br |

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 2-benzyl-3-oxobutanoic acid. nih.govrsc.org These methods allow for the detailed analysis of the molecule's electronic landscape and the energetic profiling of its chemical transformations.

The electronic structure of a molecule is fundamental to its reactivity. For this compound, analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

In β-keto acids like this compound, the HOMO is typically localized on the enolate form, indicating its nucleophilic character. The LUMO, conversely, is associated with the carbonyl groups, highlighting their electrophilic nature. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to compute the energies of these orbitals. nih.govresearchgate.net While specific data for this compound is not prominently available in published literature, the expected values based on similar β-keto esters would provide a basis for understanding its electronic behavior. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Generic β-Keto Acid (Calculated) This table presents hypothetical yet representative data for a molecule structurally similar to this compound, as specific literature values for the target compound are not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the region of the molecule most likely to donate electrons in a reaction. |

| LUMO | -1.2 | Indicates the region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. nih.gov This includes the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation barriers. For instance, the decarboxylation of β-keto acids is a fundamental reaction, and theoretical calculations can elucidate the concerted versus stepwise nature of this process.

By modeling the geometries of reactants, products, and transition states, researchers can determine the most energetically favorable reaction pathways. rsc.org Methods such as quasi-Newton algorithms are employed to locate transition state structures, and Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the intended reactants and products. nih.gov Such studies provide a detailed, mechanistic understanding that is often difficult to obtain through experimental means alone.

Theoretical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and the interpretation of experimental spectra. mdpi.com For this compound, computational methods can forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

DFT calculations are commonly used to optimize the molecular geometry and then compute the magnetic shielding tensors for NMR predictions and the harmonic frequencies for IR spectra. researchgate.netugr.es The calculated values are often scaled to correct for systematic errors inherent in the computational methods and to improve agreement with experimental data. mdpi.com For example, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used for predicting NMR chemical shifts. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related β-Keto Compound This table illustrates the typical correlation between calculated and observed spectroscopic data for a compound analogous to this compound, highlighting the predictive power of computational chemistry.

| Spectroscopic Data | Predicted Value (Calculated) | Experimental Value |

| 1H NMR (δ, ppm) - CH proton | 3.65 | 3.55 |

| 13C NMR (δ, ppm) - C=O (keto) | 201.5 | 202.1 |

| IR Frequency (cm-1) - C=O stretch | 1725 | 1718 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. ugr.esnih.gov These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of their positions and velocities.

This compound can exist in various conformations due to the rotation around its single bonds. Furthermore, like other β-dicarbonyl compounds, it can undergo keto-enol tautomerization. researchgate.netsemanticscholar.org The keto form contains two carbonyl groups, while the enol form has a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond. semanticscholar.org

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and to study the equilibrium between the keto and enol tautomers. semanticscholar.org The relative energies of these forms can be calculated to determine their populations at a given temperature. Theoretical studies on related β-keto esters have shown that the keto form is often more prevalent, though the stability of the enol form can be enhanced by intramolecular hydrogen bonding. researchgate.netsemanticscholar.org

The conformation and tautomeric equilibrium of this compound can be significantly influenced by the solvent. scispace.commdpi.com MD simulations incorporating explicit solvent molecules can model these interactions effectively. Different solvents can stabilize the keto or enol tautomer to varying degrees based on their polarity and hydrogen bonding capabilities. semanticscholar.orgmdpi.com

For example, polar solvents may favor the keto tautomer, while nonpolar solvents might shift the equilibrium towards the enol form, which is stabilized by an internal hydrogen bond. scispace.com By simulating the molecule in various solvent environments (e.g., water, chloroform, dioxane), researchers can predict how the solvent modulates its structural preferences, which is crucial for understanding its behavior in different chemical and biological contexts. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to correlate the structural features of a molecule with its biological or pharmacological activity. For derivatives of this compound, SAR modeling helps to identify which functional groups and structural modifications are crucial for a desired effect. While specific SAR models for this compound are not extensively detailed in the public literature, the principles can be understood by examining related classes of compounds, such as other carboxylic acid derivatives. researchgate.netd-nb.info

The general approach involves synthesizing a library of derivatives by systematically modifying different parts of the parent molecule. In the case of this compound, key areas for modification would include the benzyl (B1604629) ring, the carboxylic acid moiety, and the keto group.

For instance, in studies on biaryl alkyl carboxylic acid derivatives, modifying the carboxylic acid group to various amides (e.g., morpholine, thiomorpholine) significantly influenced antischistosomal activity. researchgate.net Similarly, SAR studies on tris-benzamide derivatives showed that introducing branched chain isobutyl and benzyl groups at the C-terminus resulted in high potency, whereas linear or polar groups led to low or no activity. acs.org In another example, with betulinic acid derivatives, the placement of substituents like a methoxy (B1213986) group on a phenyl ring had a measurable impact on anti-HIV activity, with different positions leading to varied potency. nih.gov

Table 1: Illustrative SAR Principles from Related Compound Classes

| Parent Compound Class | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Biarylalkyl Carboxylic Acids | Conversion of carboxylic acid to specific amides (e.g., morpholine) | Enhanced antischistosomal activity | researchgate.net |

| Tris-Benzamides | Addition of a benzyl group at the C-terminus | 4-8 fold increase in potency as an ERα inhibitor | acs.org |

| Tris-Benzamides | Addition of a polar hydroxyl group at the C-terminus | Low or no activity | acs.org |

Crystallographic Data Analysis and Theoretical Validation

Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure and the arrangement of molecules in the solid state. While single-crystal X-ray diffraction data for this compound itself is not prominently available, analysis of closely related structures, such as its esters or other benzyl-containing compounds, offers valuable insights into its likely solid-state behavior. For example, the Z-isomer of a related compound, ethyl 2-benzylidene-3-oxobutanoate, crystallizes in the orthorhombic crystal system. The crystallographic data for a different, but structurally relevant compound, benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, reveals a monoclinic crystal system. nih.gov

Theoretical validation, often performed using methods like Density Functional Theory (DFT), complements experimental data. DFT calculations can optimize molecular geometry and predict various properties, which can then be compared with crystallographic results to confirm the accuracy of the theoretical model. acs.org

Table 2: Representative Crystallographic Data for a Benzyl-Containing Carboxylate Derivative Data for Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.212 (2) |

| b (Å) | 8.8943 (16) |

| c (Å) | 12.258 (2) |

| β (°) | 105.345 (2) |

| Volume (ų) | 1178.8 (4) |

| Z | 4 |

Source: nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgresearchgate.net The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like dnorm (normalized contact distance), shape index, and curvature onto this surface, one can identify and analyze different types of non-covalent interactions.

Table 3: Percentage Contribution of Interatomic Contacts from Hirshfeld Surface Analysis of a Benzylamine-Derived Salt

| Interatomic Contact | Percentage Contribution (%) |

|---|---|

| H···H | 53.8 |

| C···H | 25.8 |

| O···H | 11.2 |

| C···C | 3.8 |

| N···H | 3.4 |

| O···C | 1.8 |

| N···C | 0.3 |

Source: acs.org

The arrangement of molecules in a crystal is dictated by a network of intermolecular interactions. In compounds related to this compound, several key interactions are commonly observed:

Hydrogen Bonding: As a carboxylic acid, this compound is expected to form strong hydrogen bonds. Beta-keto acids often form hydrogen-bonded dimeric arrangements where the carboxylic acid groups of two molecules interact. In related crystal structures, N–H···O and C–H···O hydrogen bonds are crucial for stabilizing the crystal packing, often linking molecules into chains or more complex 2D and 3D networks. acs.orgresearchgate.net

π-Stacking Interactions: The presence of the benzyl group introduces the possibility of π-π stacking. These interactions occur between the aromatic rings of adjacent molecules and are identified on the Hirshfeld surface by characteristic triangular shapes in the shape index plot. acs.org In the crystal structure of a quinoxaline (B1680401) derivative, π-stacking interactions contribute to the formation of corrugated layers. researchgate.net

C–H···π Interactions: These are weaker interactions where a C-H bond points towards the face of an aromatic ring. In a benzylamine (B48309) salt, these interactions link cations and anions into one-dimensional chains. acs.org

Together, these interactions dictate the precise, repeating three-dimensional architecture of the molecular crystal.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of newly synthesized or isolated compounds. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its precise architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds by mapping the carbon and hydrogen framework. For 2-benzyl-3-oxobutanoic acid, ¹H and ¹³C NMR would provide definitive structural information.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Methine (-CH(CO)-) | ~3.8 - 4.2 | Triplet |

| Benzyl (B1604629) (-CH₂Ph) | ~3.1 - 3.3 | Doublet |

| Methyl (-COCH₃) | ~2.1 - 2.3 | Singlet |

Note: This table represents predicted values for this compound.

The ¹³C NMR spectrum would complement this by showing distinct signals for the carboxylic carbon, the ketone carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would confirm the presence of the carboxylic acid and ketone functionalities.